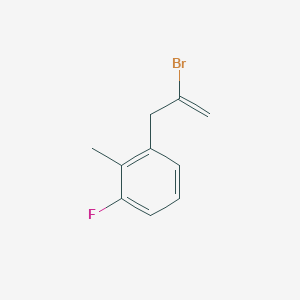

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene

CAS No.: 951893-70-2

Cat. No.: VC8333473

Molecular Formula: C10H10BrF

Molecular Weight: 229.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951893-70-2 |

|---|---|

| Molecular Formula | C10H10BrF |

| Molecular Weight | 229.09 g/mol |

| IUPAC Name | 1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene |

| Standard InChI | InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 |

| Standard InChI Key | ZFNDRNDRLICGAR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1F)CC(=C)Br |

| Canonical SMILES | CC1=C(C=CC=C1F)CC(=C)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 229.09 g/mol. Key structural features include:

-

Bromine atom: Positioned at the second carbon of the propene backbone, facilitating nucleophilic substitution reactions.

-

3-Fluoro-2-methylphenyl group: A disubstituted aromatic ring where fluorine’s electronegativity and the methyl group’s steric bulk influence electronic distribution and reaction selectivity.

-

Double bond: Between carbons 1 and 2, enabling electrophilic addition and cycloaddition reactions.

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous halogenated propenes provide insights:

-

NMR: Vinyl protons (CH=CH–Br) resonate at δ 5.5–6.5 ppm, while aromatic protons exhibit splitting patterns due to fluorine coupling (δ 6.8–7.5 ppm).

-

IR Spectroscopy: Stretching frequencies for C=C (~1640 cm), C–Br (~560 cm), and C–F (~1220 cm) confirm functional groups.

-

Mass Spectrometry: A molecular ion peak at m/z 228–230 (Br isotope pattern) and fragments from Br loss or methyl group cleavage are expected.

Physical Properties

Comparative data from related compounds suggest:

| Property | Value (Estimated) | Similar Compound Reference |

|---|---|---|

| Boiling Point | 245–260°C | |

| Density | 1.45–1.55 g/mL | |

| Solubility in CHCl | High |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are hypothesized based on analogous halogenated alkenes:

Bromination of 3-(3-Fluoro-2-methylphenyl)-1-propene

-

Reagents: N-Bromosuccinimide (NBS) or Br in inert solvents (e.g., CCl).

-

Conditions: Radical initiation via UV light or AIBN ensures regioselective bromination at the allylic position.

-

Yield: ~70–85% (estimated from similar reactions).

Suzuki-Miyaura Coupling

-

Substrates: 2-Bromo-1-propene and 3-fluoro-2-methylphenylboronic acid.

-

Catalyst: Pd(PPh) in THF/HO.

-

Advantages: Enables modular synthesis with varied aryl groups.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production:

-

Parameters: Temperature (60–80°C), residence time (20–30 min), and catalyst recycling.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with diverse nucleophiles:

| Nucleophile | Product | Conditions |

|---|---|---|

| OH | 3-(3-Fluoro-2-methylphenyl)-1-propanol | KOH, EtOH, 80°C |

| NH | 3-(3-Fluoro-2-methylphenyl)-1-propylamine | NH, DMF |

Steric hindrance from the methyl group slows reactivity compared to non-methylated analogs.

Electrophilic Addition

The double bond reacts with electrophiles:

| Electrophile | Product | Regioselectivity |

|---|---|---|

| HBr | 2,3-Dibromo-3-(3-fluoro-2-methylphenyl)propane | Anti-Markovnikov |

| Cl | 1,2-Dichloro derivative | Trans addition |

Oxidation and Reduction

-

Epoxidation: m-CPBA in CHCl yields the corresponding epoxide.

-

Hydrogenation: H/Pd-C reduces the double bond to 2-bromo-3-(3-fluoro-2-methylphenyl)propane.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen and aryl motifs are leveraged in drug discovery:

-

Antimicrobial Agents: Analogous bromo-fluoro compounds exhibit MIC values of 0.0048–0.0195 mg/mL against E. coli and C. albicans.

-

Kinase Inhibitors: The aryl fluoride enhances binding to ATP pockets in kinase targets.

Material Science

-

Polymer Monomers: Copolymerization with ethylene yields fluorinated polymers with enhanced thermal stability .

-

Liquid Crystals: The rigid aryl group and halogen atoms promote mesophase formation.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume